molecular formula C18H20N4O4S2 B13951141 Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- CAS No. 63467-02-7

Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis-

Cat. No.: B13951141
CAS No.: 63467-02-7
M. Wt: 420.5 g/mol
InChI Key: ZVPFNHQYOQGSQI-UHFFFAOYSA-N
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Description

Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- (CAS: 63467-02-7) is a benzothiazole-based azo-azomethine compound characterized by its complex molecular architecture. The structure comprises two ethanol moieties connected via an imino bridge to a central phenyl ring, which is further substituted with a benzothiazole group bearing a methylsulfonyl (-SO₂CH₃) substituent at the 6-position and an azo (-N=N-) linkage at the 2-position. The molecular formula is C₁₆H₁₈N₄O₄S₂, with a molecular weight of 410.47 g/mol (calculated from ). The methylsulfonyl group is a strong electron-withdrawing moiety, enhancing the compound's stability and influencing its electronic properties, making it suitable for applications in dyes and advanced materials .

Properties

CAS No.

63467-02-7

Molecular Formula

C18H20N4O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-4-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C18H20N4O4S2/c1-28(25,26)15-6-7-16-17(12-15)27-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3

InChI Key

ZVPFNHQYOQGSQI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Stepwise Synthetic Procedure

Step Reaction Type Reagents/Conditions Purpose/Outcome
1 Nitration Nitric acid, controlled temperature Introduce nitro groups on aromatic precursors
2 Reduction Sodium borohydride or catalytic hydrogenation Convert nitro groups to amino groups
3 Diazotization Sodium nitrite, acid (HCl), low temperature Generate diazonium salt intermediate
4 Azo Coupling Coupling with benzothiazole derivative Form azo (-N=N-) linkage
5 Sulfonylation Methylsulfonyl chloride or equivalent Introduce methylsulfonyl group on benzothiazole
6 Imine Formation Reaction with ethanolamine derivatives Attach ethanol-imino bis substituents

Each step demands strict control of parameters such as temperature (often 0–5°C during diazotization), pH (acidic for diazotization, neutral to slightly basic for coupling), and solvent choice (aqueous acidic media, organic solvents like ethanol or dichloromethane) to maximize yield and purity.

Reaction Conditions and Controls

  • Temperature: Low temperatures (0–5°C) during diazotization prevent decomposition of diazonium salts.
  • pH: Acidic conditions favor diazotization; neutral to slightly basic conditions are used for azo coupling.
  • Solvent: Polar solvents such as water or ethanol facilitate reactions and solubility of intermediates.
  • Purification: Intermediate and final products are purified by recrystallization or chromatographic methods to remove side products and unreacted reagents.

Analytical Data and Research Outcomes

Physical and Chemical Properties

Property Value
Molecular Formula C18H20N4O4S2
Molecular Weight 420.5 g/mol
Appearance Solid at room temperature
Stability Stable under standard conditions; decomposes under strong acid/base
Solubility Soluble in organic solvents
Functional Groups Benzothiazole ring, azo linkage, methylsulfonyl group, imino bis-ethanol substituents

Research Findings on Preparation

  • The compound’s synthesis requires multi-step reactions with nitration and reduction steps to prepare amino precursors, followed by diazotization and azo coupling to form the azo linkage.
  • Use of nitric acid and sodium borohydride are common for nitration and reduction, respectively.
  • Reaction yields and purity are highly dependent on maintaining strict temperature and pH controls.
  • The methylsulfonyl group is introduced via sulfonylation reactions using methylsulfonyl chloride or equivalents.

Mechanistic Insights

  • The azo linkage formation proceeds via diazonium salt intermediates reacting with aromatic amines.
  • The methylsulfonyl substituent enhances the compound’s chemical stability and biological interaction potential.
  • The ethanol-imino bis substituents enable hydrogen bonding and π–π stacking interactions, relevant for biochemical applications.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Notes
Nitration Nitric acid, low temperature Introduces nitro groups on aromatic precursors
Reduction Sodium borohydride, catalytic H2 Converts nitro to amino groups
Diazotization Sodium nitrite, HCl, 0–5°C Forms diazonium salt intermediate
Azo Coupling Benzothiazole derivative, pH ~7 Forms azo (-N=N-) bond
Sulfonylation Methylsulfonyl chloride Adds methylsulfonyl group
Imine Formation Ethanolamine derivatives Attaches ethanol-imino bis substituents

Chemical Reactions Analysis

2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol has several scientific research applications:

    Chemistry: It is used as a dye intermediate and in the synthesis of other complex organic compounds.

    Biology: The compound’s unique structure allows it to be used in biochemical assays and as a probe in molecular biology studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2’-[[4-[[6-(Methylsulphonyl)benzothiazol-2-yl]azo]phenyl]imino]bisethanol involves its interaction with molecular targets through its azo and benzothiazole groups. These functional groups can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological molecules, affecting their function and activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., -SO₂CH₃, -NO₂): Increase thermal stability and redshift absorption spectra.
  • Polar Substituents (e.g., -SO₂CH₃): Enhance solubility in polar solvents compared to hydrophobic groups like -Cl or -CH₃.
  • Steric Effects : Methyl groups (e.g., 6690-55-7) reduce crystallinity, favoring amorphous phases in polymer applications .

Biological Activity

The compound Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- (CAS Number: 63467-02-7) is a synthetic azo compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic effects, and relevant case studies.

  • Molecular Formula : C18H20N4O4S2
  • Molecular Weight : 420.51 g/mol
  • LogP : 1.26 (indicating moderate lipophilicity)

These properties suggest that the compound may interact with biological membranes and potentially influence various cellular processes.

Research indicates that azo compounds like Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- may exert their biological effects through several mechanisms:

  • Antioxidant Activity : Azo compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Antimicrobial Properties : Certain azo derivatives have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Potential : Some studies have indicated that azo compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study demonstrated that similar azo compounds exhibit significant antioxidant properties, which could be beneficial in reducing oxidative damage in cells .
  • Antimicrobial Effects :
    • Research has shown that derivatives of benzothiazole exhibit antimicrobial activity against pathogens such as Pseudomonas aeruginosa, indicating that Ethanol, 2,2'-[[4-[[6-(methylsulfonyl)-2-benzothiazolyl]azo]phenyl]imino]bis- may also possess similar properties .
  • Anticancer Studies :
    • In vitro studies on azo compounds have revealed their ability to induce apoptosis in cancer cell lines. For instance, a related compound was found to inhibit cell proliferation in glioblastoma cells through modulation of key signaling pathways .

Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantSignificant free radical scavenging
AntimicrobialEffective against Pseudomonas aeruginosa
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for this azo-imino-bisethanol derivative, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves diazotization of 6-(methylsulfonyl)-2-benzothiazolamine followed by coupling with N,N-bis(2-hydroxyethyl)-p-phenylenediamine. Key parameters include pH control (pH 4–6) for stable diazonium salt formation and temperature regulation (0–5°C) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol 9:1) is critical to isolate the target compound . Optimization studies suggest using excess coupling agent (1.2–1.5 eq.) to improve yields >75% .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass 372.1256 for C₁₈H₂₀N₄O₃S ).
  • FT-IR spectroscopy to identify characteristic peaks: ν(N=N) at 1450–1600 cm⁻¹ (azo group), ν(S=O) at 1150–1250 cm⁻¹ (sulfonyl), and broad O-H stretches at 3200–3500 cm⁻¹ .
  • ¹H/¹³C NMR to resolve imino (-NH-) protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

Q. What solvent systems are suitable for solubility studies, and how does polarity affect stability?

  • Methodological Answer : The compound shows moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (619.9 μg/L at 25°C). Solubility can be enhanced via sonication (30–60 min) or using surfactant-assisted dispersion (e.g., Tween-80). Stability tests in aqueous buffers (pH 2–12) reveal degradation at extreme pH (>10), likely due to azo bond cleavage .

Advanced Research Questions

Q. What computational approaches are effective for predicting the compound’s electronic properties and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior. The sulfonyl and azo groups contribute to a low bandgap (~3.2 eV), suggesting potential as a semiconductor .
  • Molecular docking (AutoDock 3.0) : Simulate interactions with biological targets (e.g., enzymes). Lamarckian genetic algorithms are recommended for flexible ligand docking, with scoring functions calibrated using empirical binding free energy data .

Q. How do substituents on the benzothiazole ring influence photophysical properties?

  • Methodological Answer : Systematic substitution studies show that electron-withdrawing groups (e.g., -SO₂CH₃) redshift absorption maxima (λmax 480–520 nm in DMF) due to extended π-conjugation. Time-dependent DFT (TD-DFT) simulations correlate these shifts with increased dipole moments (≈5.2 D) . Experimental validation requires UV-Vis spectroscopy with controlled solvent polarity (e.g., Reichardt’s ET(30) scale) .

Q. What analytical strategies resolve contradictions in reported solubility and stability data?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Use:

  • Thermogravimetric analysis (TGA) to detect solvent retention (weight loss <1% up to 150°C indicates purity).
  • Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases.
  • Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to quantify degradation products (e.g., benzothiazole fragments) .

Q. How can the compound’s environmental fate be assessed, particularly its persistence in aquatic systems?

  • Methodological Answer : Conduct:

  • OECD 301F biodegradation tests : Aerobic conditions, measuring DOC removal over 28 days. Low biodegradability (<20%) is expected due to the sulfonyl and azo groups.
  • Photodegradation studies : Expose to UV light (λ = 365 nm) in simulated natural water; LC-MS/MS can track breakdown products like 2-benzothiazolyl sulfonic acid .

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